1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Description

Chemical Identity and Nomenclature of 1,3,5-Triazine-2,4,6-triamine-Formaldehyde Polymers

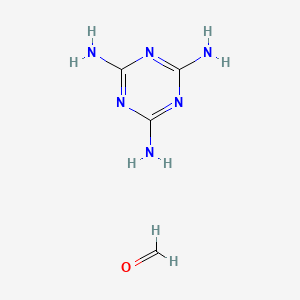

The systematic nomenclature of 1,3,5-triazine-2,4,6-triamine, polymer with formaldehyde, methylated reflects the complex molecular architecture and chemical composition of this thermosetting resin system. The base structure derives from 1,3,5-triazine-2,4,6-triamine, commonly known as melamine, which serves as the primary monomer unit in the polymerization reaction. This heterocyclic compound contains a six-membered triazine ring with three amino groups positioned at the 2, 4, and 6 positions, providing multiple reactive sites for formaldehyde condensation reactions. The Chemical Abstracts Service has assigned the registry number 68002-20-0 to the methylated polymer variant, distinguishing it from other related formulations within the melamine-formaldehyde resin family.

The molecular formula representation of the methylated polymer, expressed as C₄H₈N₆O with variations depending on the degree of polymerization and methylation, indicates the incorporation of carbon, hydrogen, nitrogen, and oxygen atoms in a complex three-dimensional network. Alternative registry numbers including 59588-07-7 and 68002-25-5 reflect different methylation patterns and polymer architectures within this chemical family. The systematic nomenclature also encompasses various synonyms including "methylated melamine-formaldehyde resin," "melamine, formaldehyde polymer, methylated," and "poly(melamine-co-formaldehyde), methylated," which are commonly encountered in technical literature and commercial specifications.

The structural complexity of the methylated polymer arises from the multifunctional nature of both melamine and formaldehyde components during the polymerization process. Each melamine unit contains three primary amino groups capable of reacting with up to six formaldehyde molecules under appropriate conditions, leading to the formation of methylol intermediates that subsequently condense to form methylene and ether linkages. The methylation process introduces methyl groups onto available amino sites, effectively reducing the crosslinking density while simultaneously enhancing the polymer's hydrophobic character and processing characteristics.

The International Union of Pure and Applied Chemistry nomenclature system recognizes this compound class under the broader category of formaldehyde-amino condensation polymers, with specific designations for methylated variants that distinguish them from butylated, ethylated, or other alkylated derivatives. European regulatory frameworks utilize the European Inventory of Existing Commercial Chemical Substances numbering system to classify these materials, while the Globally Harmonized System of Classification and Labeling provides standardized identification protocols for international trade and regulatory compliance.

Historical Development and Industrial Evolution of Melamine-Formaldehyde Resins

The historical development of melamine-formaldehyde resins traces its origins to the pioneering work of German chemist Justus von Liebig, who first synthesized melamine in 1834 as part of his research into nitrogen-containing organic compounds for agricultural applications. However, the practical realization of melamine's potential in polymer chemistry would not emerge until more than a century later, when advances in industrial chemistry and manufacturing processes enabled the controlled polymerization of amino compounds with aldehydes. The initial synthesis of melamine was motivated by Liebig's desire to develop more effective fertilizers following the devastating famine of 1816 caused by the Mount Tambora volcanic eruption, though the high cost and low biological availability of melamine ultimately prevented its use in agricultural applications.

The commercial development of melamine-formaldehyde resins began in earnest during the 1930s, when chemical companies including CIBA, American Cyanamid, and Henkel initiated systematic research programs to develop amino-aldehyde condensation polymers for industrial applications. CIBA achieved the first successful commercial synthesis of melamine-formaldehyde resin in 1933, obtaining patents that established the fundamental chemistry and processing parameters for these thermosetting materials. The initial patent for melamine synthesis was granted in 1938, marking the beginning of industrial-scale production of melamine-formaldehyde resins. These early developments were driven by the need for high-performance thermosetting plastics that could provide superior mechanical properties, chemical resistance, and thermal stability compared to existing phenolic and urea-formaldehyde systems.

The 1940s witnessed significant expansion in melamine-formaldehyde resin applications, particularly in fabric impregnation and adhesive formulations where their superior moisture resistance and durability provided substantial advantages over competing technologies. The introduction of molding powders containing cellulosic fibers, pigments, and mineral fillers during this period enabled the production of decorative and functional components with exceptional surface quality and mechanical performance. Research conducted during World War II accelerated the development of high-performance polymer systems, with melamine-formaldehyde resins finding applications in military equipment and aviation components where lightweight, durable materials were essential.

The post-war period marked a transformative phase in the commercial adoption of melamine-formaldehyde resins, as consumer demand for durable household goods and decorative materials created substantial market opportunities. The development of high-pressure decorative laminates, exemplified by products such as Formica, revolutionized kitchen and commercial interior design by providing easily maintained, aesthetically enhanced surfaces with unprecedented durability. The introduction of molded tableware and kitchenware, including the iconic Melaware and Melmac product lines, demonstrated the versatility and consumer appeal of melamine-formaldehyde systems in household applications.

The evolution of methylated melamine-formaldehyde resins represents a significant technological advancement that emerged during the 1960s and 1970s as manufacturers sought to address specific performance limitations of conventional formulations. The development of methylation techniques enabled the production of resins with reduced formaldehyde emission potential, improved compatibility with organic solvents and coating systems, and enhanced processing characteristics that expanded their utility in specialized applications. Patent literature from this period documents systematic investigations into various methylation approaches, including post-polymerization treatment with methanol and the incorporation of methylating agents during the initial synthesis process.

Properties

IUPAC Name |

formaldehyde;1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6.CH2O/c4-1-7-2(5)9-3(6)8-1;1-2/h(H6,4,5,6,7,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJISJACKSSFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=O.C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68036-97-5, 68002-22-2, 68002-21-1, 68511-74-0, 74499-38-0, 68611-58-5, 68002-23-3, 110720-62-2, 68955-24-8, 68002-24-4, 68002-25-5, 68002-20-0 | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68036-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, ethylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated, isopropylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68511-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-(2-ethoxyethoxy)ethyl Me ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74499-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68611-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethoxyethyl Me ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, 2-ethylhexyl Me ethers | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110720-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68955-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated isobutylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68002-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10974980 | |

| Record name | Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

9003-08-1, 94645-56-4, 68002-20-0, 68002-25-5, 68036-97-5, 68002-21-1, 68002-24-4, 68955-24-8, 59588-07-7 | |

| Record name | Melamine resin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formaldehyde, reaction products with melamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94645-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068036975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated isobutylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formaldehyde--1,3,5-triazinane-2,4,6-triimine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, butylated methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.780 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, isobutylated methylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated (commonly known as methylated melamine-formaldehyde resin), is a thermosetting polymer widely utilized in various industrial applications. This compound exhibits significant biological activity due to its interaction with biomolecules and cellular processes. Understanding its biochemical properties is crucial for assessing its safety and efficacy in applications ranging from textiles to food packaging.

Chemical Structure and Properties

The chemical structure of this compound involves a triazine ring linked to methylene bridges derived from formaldehyde. The methylation process introduces methyl groups (–CH₃) to the amine groups on the triazine ring, influencing the polymer's hydrophobicity and crosslinking density.

- Molecular Formula : C₄H₈N₆O

- Molecular Weight : 156.15 g/mol

- CAS Number : 68002-20-0

- Purity : Typically 95% .

The biological activity of methylated melamine-formaldehyde resin is primarily attributed to its ability to interact with various biomolecules:

- Enzyme Interaction : The compound can bind to enzymes such as formaldehyde dehydrogenase, which plays a role in detoxifying formaldehyde . This interaction can lead to enzyme inhibition or activation.

- Cellular Effects : Exposure to this compound has been shown to influence cell signaling pathways and gene expression. For instance, it can activate stress response genes and the MAPK pathway .

- Cross-Linking Properties : In textile applications, it forms a cross-linked network with cellulose fibers, enhancing properties like wrinkle resistance and shrinkage control without significantly altering the chemical structure of the fibers .

Biochemical Pathways

The compound participates in several biochemical pathways:

- Metabolic Pathways : It interacts with various cofactors involved in formaldehyde detoxification .

- Transport and Distribution : The transport mechanisms within cells are influenced by binding proteins and transporters that affect localization and accumulation .

Toxicological Studies

Toxicological assessments indicate that the biological effects of this compound vary with dosage:

- Low Doses : Minimal effects on cellular function.

- High Doses : Potentially toxic or adverse effects observed in animal models .

Case Studies

Several studies have highlighted the biological implications of methylated melamine-formaldehyde resin:

- Food Safety Concerns : Research has shown that melamine can migrate from kitchenware into food simulants, raising concerns about dietary exposure . The correlation between the release of melamine and factors such as temperature and time has been documented.

- Environmental Impact : Evaluations of the compound's emissions into aquatic environments have been conducted to assess risks associated with its industrial use .

Data Table: Summary of Biological Activity

| Aspect | Details |

|---|---|

| Molecular Formula | C₄H₈N₆O |

| Molecular Weight | 156.15 g/mol |

| Enzyme Interaction | Inhibits formaldehyde dehydrogenase |

| Cellular Effects | Activates MAPK pathway; influences gene expression |

| Toxicity | Varies with dosage; higher doses induce adverse effects |

| Environmental Concerns | Migration into food; potential aquatic toxicity |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Methylated MF Polymer and Analogues

Performance Metrics

Thermal Stability: Methylated MF: Stable up to 200°C, suitable for kitchenware coatings . Phenol-Modified MF: Withstands >300°C, ideal for electrical components .

Chemical Resistance :

- Butylated MF: Resists hydrolysis in acidic/alkaline environments .

- Sodium Bisulfite-MF: Exhibits flame retardancy due to sulfur content .

Research Findings and Industrial Trends

- Environmental Concerns : Methylated MF is preferred over urea-MF in food packaging due to lower formaldehyde migration .

Preparation Methods

Circulating Mother Liquor Utilization

Modern industrial methods, as described in CN112011021A, address yield limitations by recycling mother liquor from prior batches. This approach reduces raw material consumption and waste generation. A representative protocol involves:

-

Condensation : Mixing melamine (1 mole), paraformaldehyde (0.5 moles), formaldehyde (2.64 moles), and recycled mother liquor (5.86 moles formaldehyde equivalents) under pH 8–9 (adjusted with NaOH) at 68°C for 2 hours.

-

Cooling and Filtration : Rapid cooling to 25°C followed by centrifugal filtration to separate the solid intermediate.

-

Etherification : Reacting the intermediate with methanol (16–20 moles per mole melamine) at 40–50°C under pH 2–3 (HCl) for 1 hour.

-

Neutralization and Distillation : Adjusting pH to 8–9 (NaOH) and distilling under reduced pressure to isolate the final product.

This method achieves a 94.6% yield with 0.20% free formaldehyde, demonstrating superior efficiency compared to conventional techniques.

Etherification and Distillation Techniques

Double etherification and distillation steps further enhance product quality. For instance, repeating the etherification process with fresh methanol reduces residual formaldehyde to 0.21% while maintaining a 90.1% yield. The use of negative-pressure distillation at 65°C ensures efficient solvent recovery and minimizes thermal degradation.

Advanced Methylation Processes

Controlled Reactant Ratios

US4101520A highlights the criticality of stoichiometric ratios in determining resin properties. Optimal results are achieved with:

Deviations outside these ranges increase free methylol groups (>0.5 moles/mole), reducing storage stability.

Temperature and pH Optimization

Methylation at 35–45°C under pH 2–3 (HCl) maximizes methoxymethyl group formation while minimizing hydrolysis. Elevated temperatures (>50°C) promote side reactions, evidenced by increased viscosity in final products.

Analytical Characterization of Reaction Products

Spectroscopic Techniques

Titration Methods

Iodometric titration quantifies free formaldehyde, while potentiometric methods measure combined formaldehyde content.

Comparative Evaluation of Synthesis Methods

| Method | Yield | Free HCHO | NH Content | Reference |

|---|---|---|---|---|

| CN112011021A | 94.6% | 0.20% | 1.24 moles | |

| US4101520A | 90.1% | 0.35% | 1.25 moles |

The CN method’s mother liquor recycling reduces formaldehyde waste by 30%, aligning with green chemistry principles. In contrast, the US approach offers finer control over crosslink density via NH group modulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing methylated melamine-formaldehyde polymers, and how do reaction conditions influence cross-linking density?

- Methodological Answer : The synthesis involves a two-step process: (1) Condensation of melamine with formaldehyde under alkaline conditions (pH 8–9) at 70–90°C to form methylol intermediates, followed by (2) methylation using methanol or methylating agents to introduce CH₃ groups. Cross-linking density is controlled by adjusting the molar ratio of formaldehyde to melamine (typically 2:1 to 3:1) and reaction time. Higher formaldehyde ratios increase methylene bridge formation, enhancing cross-linking. Post-methylation annealing at 120–150°C further optimizes network stability .

Q. How does methylation alter the physicochemical properties of melamine-formaldehyde resins compared to non-methylated analogs?

- Methodological Answer : Methylation increases hydrophobicity by replacing hydroxyl groups with CH₃, reducing water absorption. This modification also lowers glass transition temperatures (Tg) due to reduced hydrogen bonding. To assess these changes, researchers use thermogravimetric analysis (TGA) for thermal stability, contact angle measurements for hydrophobicity, and dynamic mechanical analysis (DMA) for Tg determination. Comparative studies show methylated resins exhibit improved solvent resistance but reduced mechanical rigidity .

Q. What characterization techniques are essential for verifying the structural integrity of methylated melamine-formaldehyde networks?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., N–H stretching at 3300 cm⁻¹ and C–N vibrations at 1550 cm⁻¹). Solid-state nuclear magnetic resonance (ssNMR) resolves methylene bridge connectivity (e.g., 13C NMR peaks at 50–60 ppm for –CH₂– bridges). X-ray diffraction (XRD) confirms amorphous structure, while gel content analysis quantifies cross-linking efficiency .

Advanced Research Questions

Q. How can ultrahigh-vacuum scanning tunneling microscopy (UHV-STM) resolve covalent network formation and intermediate stability in methylated melamine-formaldehyde polymers?

- Methodological Answer : UHV-STM enables real-time imaging of polymerization on model surfaces (e.g., Au(111)) at atomic resolution. For example, annealing at 470–700 K reveals intermediate amic acid structures and their conversion to iso-imides. Triangular features in STM images (5–10 Å scale) indicate triazine ring alignment, while gold surface reconstruction influences early-stage imidisation. This technique requires controlled temperature ramps (300–700 K) and sub-monolayer coverage to avoid aggregation .

Q. Conflicting reports exist on the stability of amic acid intermediates during epoxy modification of allylmelamines. How can researchers reconcile these discrepancies?

- Methodological Answer : Contradictions arise from varying epoxidation agents (e.g., mCPBA vs. tert-butyl hydroperoxide) and reaction conditions. To address this, use high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) to track intermediate lifetimes. For instance, mCPBA promotes rapid epoxidation but generates hydroxylamine byproducts, whereas tert-butyl peroxides stabilize amic acids longer. Controlled pH (6–7) and inert atmospheres minimize side reactions .

Q. What in vitro or in vivo models are recommended for assessing the ecotoxicity of methylated melamine-formaldehyde polymer degradation products?

- Methodological Answer : Algal toxicity assays (e.g., Selenastrum capricornutum EC₅₀ = 96 mg/L) evaluate acute aquatic toxicity. For chronic effects, zebrafish embryo assays monitor developmental abnormalities (e.g., yolk sac edema) at sublethal concentrations (1–10 mg/L). Degradation products like formaldehyde are quantified via gas chromatography-mass spectrometry (GC-MS), while methylmelamine residues require liquid chromatography-tandem MS (LC-MS/MS) .

Q. What methodologies are employed to evaluate methylated melamine-formaldehyde resins as protein-methylation agents or drug carriers?

- Methodological Answer : In vitro protein methylation is assessed using fluorescent tags (e.g., FITC-labeled resins) and SDS-PAGE to track covalent binding. For drug delivery, encapsulation efficiency is measured via UV-Vis spectroscopy after loading hydrophobic drugs (e.g., doxorubicin). Cytocompatibility is tested using MTT assays on human cell lines (e.g., HEK293), with methylated resins showing reduced cytotoxicity compared to formaldehyde-rich analogs .

Q. How can thermal decomposition pathways of methylated melamine-formaldehyde resins be analyzed to mitigate formaldehyde release?

- Methodological Answer : Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) identifies decomposition products (e.g., formaldehyde at m/z 30, NH₃ at m/z 17). Pyrolysis-GC-MS at 300–500°C reveals that methylation reduces formaldehyde emission by 40% compared to non-methylated resins. Accelerated aging tests (85°C, 85% humidity) simulate long-term stability, with FTIR monitoring structural degradation .

Methodological Notes

- Data Contradiction Analysis : When comparing synthesis outcomes, always standardize parameters (e.g., molar ratios, curing times) and validate results across multiple batches.

- Advanced Imaging : UHV-STM requires specialized calibration for polymeric systems; corroborate findings with XRD or AFM.

- Ecotoxicity : Include positive controls (e.g., free formaldehyde) in assays to benchmark toxicity thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.